A Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of tert-butyl N-(5-formyl-1,3,4-thiadiazol-2-yl)carbamate
A Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of tert-butyl N-(5-formyl-1,3,4-thiadiazol-2-yl)carbamate
Abstract
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for tert-butyl N-(5-formyl-1,3,4-thiadiazol-2-yl)carbamate. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, and precise characterization of its derivatives is essential for drug discovery and development. In the absence of direct experimental spectra for this specific molecule in published literature, this guide synthesizes data from analogous structures and established NMR principles to provide a reliable, predictive framework for its spectral features. We present expected chemical shifts, multiplicities, and assignments, supported by a comprehensive experimental protocol for acquiring high-quality NMR data. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and analytical sciences.
Introduction
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing sulfur and two nitrogen atoms. Derivatives of this scaffold are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a formyl (aldehyde) group at the C5 position and a tert-butoxycarbonyl (Boc) protected amine at the C2 position yields tert-butyl N-(5-formyl-1,3,4-thiadiazol-2-yl)carbamate, a versatile intermediate for further chemical elaboration.
The Boc protecting group is a cornerstone of modern organic synthesis, enabling the selective modification of complex molecules.[3] Accurate structural verification of such compounds is non-negotiable for ensuring the integrity of synthetic pathways and the identity of final products. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of small organic molecules in solution.[4] By providing detailed information about the chemical environment of each proton and carbon atom, ¹H and ¹³C NMR spectra serve as a definitive "fingerprint" for a molecule.[5]
This guide explains the causality behind the predicted spectral features of the title compound and provides a robust, self-validating experimental protocol to enable researchers to confirm these predictions empirically.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the atoms of tert-butyl N-(5-formyl-1,3,4-thiadiazol-2-yl)carbamate are numbered as shown below. This numbering scheme will be used consistently throughout this guide.
Caption: Recommended workflow for NMR analysis.
Conclusion
This guide provides a comprehensive, predictive overview of the ¹H and ¹³C NMR spectra of tert-butyl N-(5-formyl-1,3,4-thiadiazol-2-yl)carbamate. The predicted chemical shifts, based on established principles and data from structurally related compounds, offer a reliable benchmark for chemists synthesizing this molecule. The characteristic signals of the tert-butyl group (~1.50 ppm in ¹H, ~82 and 28 ppm in ¹³C), the downfield aldehyde proton (~10.0 ppm), and the unique shifts of the thiadiazole ring carbons (~155-175 ppm) provide a clear and distinct pattern for structural confirmation. By following the detailed experimental protocol provided, researchers can confidently acquire and interpret the necessary NMR data to verify the structure and purity of this important synthetic intermediate.
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